4-(acetylamino)-N-(2-aminophenyl)benzamide, commonly referred to as CI-994, is a synthetic compound with established antitumor activity []. It functions as a histone deacetylase (HDAC) inhibitor, primarily targeting HDAC-1 and HDAC-2 []. Due to its inhibitory action on HDACs, CI-994 is currently under investigation for its potential in cancer treatment [].
4-(acetylamino)-N-(2-aminophenyl)benzamide (CI-994) exerts its antitumor effect through the inhibition of histone deacetylase (HDAC) []. HDACs are enzymes responsible for removing acetyl groups from histone proteins, a process that typically leads to transcriptional repression. By inhibiting HDACs, CI-994 disrupts this process and promotes histone hyperacetylation []. This increase in histone acetylation alters the chromatin structure, making DNA more accessible for transcription factors and potentially promoting the expression of genes involved in cell cycle regulation and apoptosis [].
The primary application of 4-(acetylamino)-N-(2-aminophenyl)benzamide (CI-994) investigated in the provided research is its use as an antitumor agent []. This activity is attributed to its ability to inhibit HDACs, specifically HDAC-1 and HDAC-2, leading to histone hyperacetylation and potential downstream effects on gene expression related to cell cycle arrest and apoptosis [].
One study demonstrated that CI-994 induced histone H3 hyperacetylation in HCT-8 colon carcinoma cells in a time- and dose-dependent manner []. This suggests that CI-994 can effectively penetrate cells and exert its HDAC inhibitory action in a biologically relevant context. Further research is needed to fully elucidate the downstream consequences of HDAC inhibition by CI-994 and its specific effects on gene expression in different cancer cell types.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: